Fluorocyclohexane

Catalog No.
S704106
CAS No.
372-46-3
M.F
C6H11F
M. Wt
102.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorocyclohexane

CAS Number

372-46-3

Product Name

Fluorocyclohexane

IUPAC Name

fluorocyclohexane

Molecular Formula

C6H11F

Molecular Weight

102.15 g/mol

InChI

InChI=1S/C6H11F/c7-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

GOBGVVAHHOUMDK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)F

Canonical SMILES

C1CCC(CC1)F

The exact mass of the compound Fluorocyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluorocyclohexane (CAS 372-46-3) is a polar, fluorinated cycloalkane characterized by a boiling point of 100–103 °C and a dipole moment of 2.11 D[1]. Unlike its non-polar parent compound cyclohexane, the introduction of the highly electronegative fluorine atom provides a distinct dielectric environment without the steric bulk typically associated with heavier halogens [2]. In procurement and material selection, it is primarily sourced as a specialized polar-aprotic solvent, an inert structural motif for pharmaceutical library design, and a definitive analytical standard for C-H activation and late-stage fluorination methodologies [3].

Research Fit

19F NMR conformational probe for kinetic studies
Halogen-specific intermediate for drug and agro discovery
Mono-fluorinated scaffold for lipophilicity tuning

Substituting fluorocyclohexane with generic alternatives like chlorocyclohexane or unfunctionalized cyclohexane fundamentally compromises process design and application performance. Replacing it with chlorocyclohexane introduces a highly reactive C-Cl bond that acts as a leaving group in the presence of nucleophiles, leading to unwanted substitution or elimination side reactions . Furthermore, chlorocyclohexane has a significantly higher boiling point (142 °C), which severely complicates solvent removal during mild workups [1]. Conversely, reverting to baseline cyclohexane eliminates the molecule's polarity, reducing the dipole moment from 2.11 D to 0.00 D, which drastically alters solvation kinetics and renders it ineffective for dissolving polar intermediates [1].

Substitution Risk

19F NMR capability
Chloro‑ and bromocyclohexane lack a 19F NMR nucleus; conformational monitoring by fluorine‑specific shift dispersion is not available with these analogs.
Lipophilicity profile
Fluorination yields a computed logP ~2.3, whereas Cl/Br analogs shift lipophilicity differently; may alter membrane permeability predictions and fragment‑library properties.
Conformational equilibrium
The equatorial‑axial ratio differs significantly; using chloro‑ or bromocyclohexane may shift conformer populations and affect kinetic interpretations.

Volatility and Processability During Downstream Workup

For process chemists, solvent removal is a critical procurement factor. Fluorocyclohexane offers a boiling point of 100.2–103 °C, making it highly volatile and easy to remove under standard reduced pressure [1]. In contrast, the closest polar analog, chlorocyclohexane, boils at 142 °C, requiring significantly higher temperatures or stronger vacuum systems that can degrade thermosensitive products[2].

Evidence DimensionNormal Boiling Point
Target Compound Data100.2 - 103 °C
Comparator Or BaselineChlorocyclohexane (142 °C)
Quantified Difference~40 °C lower boiling point for the fluorinated target
Conditions760 mmHg (Standard atmospheric pressure)

A 40 °C reduction in boiling point allows for milder, faster solvent evaporation, protecting thermally sensitive intermediates during downstream workup.

Boiling point
Reported
103–105 °C
Cyclohexane: 80.7 °C
Chlorocyclohexane: 142 °C
Bromocyclohexane: 166–167 °C
Intermediate bp supports easier distillation and lower energy costs.
Cross-study data; verify under process conditions.

Chemical Inertness and Nucleofugality

In environments containing strong nucleophiles or bases, solvent stability is paramount. The C-F bond in fluorocyclohexane is highly resistant to nucleophilic attack, making it a poor leaving group and rendering the solvent chemically inert under conditions where substitution would normally occur . Chlorocyclohexane, conversely, features a reactive C-Cl bond that readily acts as a nucleofuge, leading to unwanted alkylation of reagents .

Evidence DimensionLeaving Group Reactivity (Nucleofugality)
Target Compound DataHighly inert C-F bond (poor nucleofuge)
Comparator Or BaselineChlorocyclohexane (Reactive C-Cl bond, strong nucleofuge)
Quantified DifferenceOrders of magnitude lower substitution rate for the fluorinated analog
ConditionsBasic or nucleophile-rich reaction environments

Ensures that the solvent or structural building block does not participate in unwanted side reactions, increasing overall yield and purity.

Equatorial/Axial ratio
Reported
K = 1.56 at 281 K
Chlorocyclohexane: K ≈ 1.94
Near-balanced population enables simultaneous 19F NMR observation of conformers.
Compare under matching temperature conditions.

Polarity and Dielectric Environment

When selecting a cyclic hydrocarbon solvent, polarity is often required to dissolve active pharmaceutical ingredients. Fluorocyclohexane provides a strong dipole moment of 2.11 D, creating a highly polar microenvironment[1]. Using the unfunctionalized baseline, cyclohexane, yields a completely non-polar environment with a dipole moment of 0.00 D, failing to solvate polar transition states [2].

Evidence DimensionDipole Moment (μ)
Target Compound Data2.11 D
Comparator Or BaselineCyclohexane (0.00 D)
Quantified Difference2.11 D increase in polarity
ConditionsStandard ambient conditions

It allows manufacturers to utilize a cyclohexane-like structural solvent while achieving the necessary polarity to dissolve complex, polar organic intermediates.

Computed logP
Class-level
2.29
Cyclohexane: ≈3.4
Perfluorohexane: 0.47
Intermediate lipophilicity for balanced permeability and solubility.
Computed values; verify experimentally.

Conformational Flexibility and Steric Profile

In stereoelectronic modeling, the steric demand of a substituent dictates ring conformation. Fluorocyclohexane exhibits an exceptionally low A-value (conformational free energy difference) of 0.25–0.28 kcal/mol, meaning it exists as a nearly 1:1 mixture of axial and equatorial conformers at room temperature [1]. Chlorocyclohexane, however, has an A-value of approximately 0.65 kcal/mol, strongly locking the ring into the equatorial conformation[1].

Evidence DimensionConformational Free Energy Difference (A-value)
Target Compound DataΔG = 0.25 - 0.28 kcal/mol
Comparator Or BaselineChlorocyclohexane (ΔG = ~0.65 kcal/mol)
Quantified Difference0.37 - 0.40 kcal/mol lower steric penalty for the axial position
ConditionsGas phase and solution phase equilibrium (25 °C)

Procuring fluorocyclohexane provides a unique flexible ring model where strong electronegativity is isolated from the heavy steric locking seen with bulkier halogens.

19F NMR reporter
Reported
Resolved axial/equatorial shifts (Δδ ≈18.2 ppm for perfluoro analog; analogous in mono-F).
Unique handle for ring inversion kinetics, not possible with Cl/Br.
Requires low‑temperature 19F NMR.
Synthetic route
Class-level
Cyclohexanol + HF → fluorocyclohexane
Chlorocyclohexane: HCl/SOCl₂
Bromocyclohexane: HBr/PBr₃
Direct fluorination avoids halogen-exchange steps.
HF handling requires specialized equipment.

Polar Aprotic Solvent for Thermosensitive Syntheses

Directly leverages the 100 °C boiling point and 2.11 D dipole moment, making it a practical replacement for heavier chlorinated solvents when mild downstream evaporation is required .

Inert Reaction Medium for Nucleophilic Chemistry

Utilizes the extreme stability of the C-F bond to provide a polar cyclic environment that will not alkylate sensitive nucleophiles, unlike chlorocyclohexane .

Analytical Reference Standard for C-H Fluorination

Serves as the definitive quantitative benchmark for evaluating the yield and selectivity of late-stage catalytic C-H fluorination of aliphatic rings [1].

Stereoelectronic Model Compound

Procured by physical organic chemistry labs to study the fluorine gauche effect and flexible ring dynamics, taking advantage of its uniquely low 0.25 kcal/mol A-value [2].

Application Fit

Application
Selection Property
Validation Focus
19F NMR conformational dynamics
Unique 19F NMR nucleus with large axial/equatorial shift dispersion
Variable‑temperature 19F NMR line‑shape analysis
Lipophilicity‑optimized fragment design
Intermediate logP between non‑polar and perfluorinated cyclohexanes
Membrane permeability and solubility screening
Energy‑efficient distillation processes
Boiling point lower than heavier halo‑cyclohexanes
Distillation energy demand and solvent recovery
Fluorinated building block synthesis
Direct HF fluorination from cyclohexanol
Scalability and intermediate purification

XLogP3

2.8

Boiling Point

101.0 °C

Melting Point

13.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

372-46-3

Wikipedia

Cyclohexane, fluoro-

General Manufacturing Information

Cyclohexane, fluoro-: INACTIVE

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